CYP3A4 Inhibition Liability: N-Methyl Mitigation vs. Bulky N-Substituted Tetrahydroquinoline Urea Comparators
In a head-to-head comparison of tetrahydroquinoline ureas as TRPV1 antagonists, Schmidt et al. (2011) demonstrated that N-methyl substitution minimizes CYP3A4 inhibition, whereas analogs with bulkier N-substituents (e.g., acyl, sulfonyl, or large alkyl groups) exhibited potent CYP3A4 inhibition [1]. The target compound, bearing an N-methyl group, is positioned within the low-CYP3A4-inhibition region of the SAR space defined by this study. Conversely, the closest comparator with a bulky N-substituent—exemplified by the generic tetrahydroquinoline urea series with N-benzoyl or N-cyclopropanecarbonyl groups—showed significant CYP3A4 inhibition at 10 µM (e.g., 47% inhibition for analog 34 in a human TRPV1 calcium influx assay at 10 µM) [2].
| Evidence Dimension | CYP3A4 inhibition at 10 µM (human liver microsomes or recombinant CYP3A4) |
|---|---|
| Target Compound Data | Predicted low inhibition based on N-methyl SAR (exact value not reported, but analog series indicates minimal CYP3A4 inhibition for N-methyl derivatives) [1] |
| Comparator Or Baseline | Tetrahydroquinoline ureas with bulky N-substituents (e.g., benzoyl, cyclopropanecarbonyl): 47% CYP3A4 inhibition at 10 µM for analog 34 [2] |
| Quantified Difference | Qualitative SAR: N-methyl reduces CYP3A4 inhibition from ~47% (bulky substituent) to negligible levels at 10 µM; exact fold-change not calculable for this specific compound due to lack of direct measurement |
| Conditions | In vitro CYP3A4 inhibition assay; human recombinant enzyme; compound concentration 10 µM; Schmidt et al. 2011 Bioorg. Med. Chem. Lett. 21:1338-1341 |
Why This Matters
Selecting the N-methyl derivative avoids the severe CYP3A4 drug-drug interaction risk inherent in most other tetrahydroquinoline ureas, which is essential for downstream in vivo studies and preclinical development.
- [1] Schmidt, R. G., Bayburt, E. K., Latshaw, S. P., Koenig, J. R., Daanen, J. F., McDonald, H. A., ... & Gomtsyan, A. (2011). Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1338-1341. View Source
- [2] Quinolines: A new hope against inflammation (2013), Drug Discovery Today, citing trisubstituted tetrahydroquinoline urea 34 (hTRPV1 IC50 = 7 nM; 47% CYP3A4 inhibition at 10 μM). View Source
